

Spectroscopic Profile of 2-Bromobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzoyl chloride

Cat. No.: B130232

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromobenzoyl chloride**. Due to the limited availability of publicly accessible, detailed spectral assignments, this document combines reported data with predicted values based on the analysis of structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of **2-bromobenzoyl chloride** in synthetic and developmental workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-bromobenzoyl chloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.8 - 8.0	d	~ 7-8
H-4	7.3 - 7.5	t	~ 7-8
H-5	7.5 - 7.7	t	~ 7-8
H-6	7.9 - 8.1	d	~ 7-8

Note: The predicted chemical shifts are based on the analysis of similar substituted benzoyl chlorides and brominated aromatic compounds. The ortho-position of the bromine atom and the carbonyl chloride group significantly influences the electronic environment of the aromatic protons.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Solvent: CDCl_3 , Reference: CDCl_3 ($\delta = 77.16$ ppm)

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	165 - 170
C-1	133 - 136
C-2	120 - 123
C-3	134 - 137
C-4	127 - 130
C-5	131 - 134
C-6	130 - 133

Note: The chemical shifts are predicted based on established principles of ^{13}C NMR spectroscopy and data from analogous compounds.

Table 3: IR Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (acid chloride)	1770 - 1815	Strong
C=C Stretch (aromatic)	1550 - 1600	Medium to Strong
C-H Stretch (aromatic)	3000 - 3100	Medium to Weak
C-Br Stretch	500 - 650	Medium to Strong
C-Cl Stretch	650 - 800	Medium to Strong

Note: The carbonyl (C=O) absorption in acyl chlorides is typically at a higher wavenumber compared to other carbonyl compounds due to the inductive effect of the chlorine atom.

Table 4: Mass Spectrometry Data

Ion	m/z (Mass-to-Charge Ratio)	Notes
[M] ⁺	218/220	Molecular ion peak, showing a characteristic isotopic pattern for one bromine atom (⁷⁹ Br/ ⁸¹ Br ≈ 1:1) and one chlorine atom (³⁵ Cl/ ³⁷ Cl ≈ 3:1).
[M-Cl] ⁺	183/185	Loss of a chlorine radical. The isotopic pattern for bromine will be present.[1]
[M-COCl] ⁺	155/157	Loss of the benzoyl chloride group. The isotopic pattern for bromine will be present.
[C ₆ H ₄ Br] ⁺	155/157	Fragment corresponding to the bromophenyl cation.
C ₄ H ₂ ⁺	50	A common fragment in the mass spectra of aromatic compounds.[1]

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

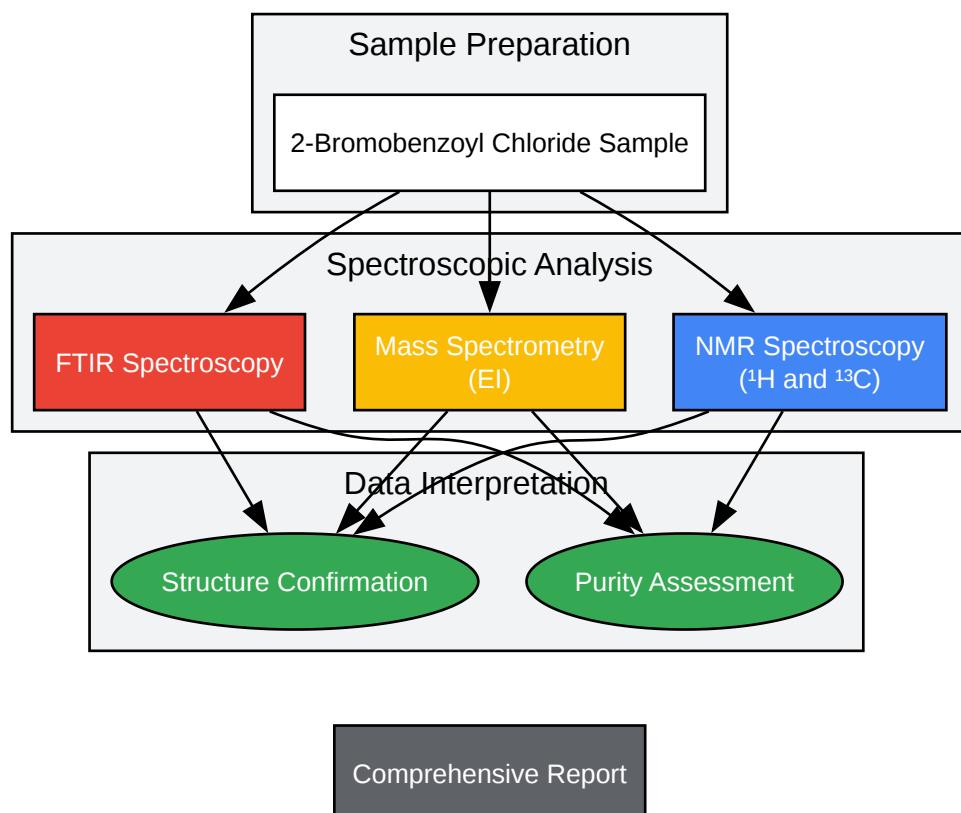
- Sample Preparation: Dissolve approximately 10-20 mg of **2-bromobenzoyl chloride** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set a typical spectral width of 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A significantly larger number of scans will be required compared to ^1H NMR to achieve adequate signal-to-noise.
 - Use a typical spectral width of 0-200 ppm.
 - Reference the spectrum to the solvent peak of CDCl_3 at $\delta = 77.16$ ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-bromobenzoyl chloride** is a liquid at room temperature, it can be analyzed as a neat liquid.

- Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the diamond crystal of an ATR accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (KBr/NaCl plates or ATR crystal).
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of **2-bromobenzoyl chloride** in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source via the GC.
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
 - This causes ionization and fragmentation of the molecule.
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

- A detector records the abundance of each ion.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-bromobenzoyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Analysis of **2-Bromobenzoyl Chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobenzoyl chloride | C7H4BrClO | CID 23542 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromobenzoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130232#2-bromobenzoyl-chloride-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com